9-(2-Phenylethenyl)anthracene
CAS No.:
Cat. No.: VC15746384
Molecular Formula: C22H16
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H16 |
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Molecular Weight | 280.4 g/mol |
IUPAC Name | 9-(2-phenylethenyl)anthracene |
Standard InChI | InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H |
Standard InChI Key | HCSGQHDONHRJCM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Synonyms
The IUPAC name for this compound is 9-[(E)-2-phenylethenyl]anthracene, reflecting its trans-configured styryl group attached to the 9-position of anthracene. Common synonyms include trans-9-styrylanthracene, (E)-9-(2-phenylvinyl)anthracene, and 9-styryl-anthracene . These terms are used interchangeably in literature, though the E-notation emphasizes the stereochemistry of the double bond.
Synthesis and Reaction Mechanisms
Wittig Reaction Overview
The Wittig reaction, developed by Georg Wittig in 1954, is the primary method for synthesizing 9-(2-phenylethenyl)anthracene. This reaction couples a phosphorus ylide with a carbonyl compound to form alkenes with high trans selectivity . The mechanism involves:
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Ylide Formation: Deprotonation of benzyltriphenylphosphonium chloride by sodium hydroxide generates a reactive ylide .
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Nucleophilic Attack: The ylide’s carbanion attacks the carbonyl carbon of 9-anthracenecarboxyaldehyde, forming an oxaphosphorane intermediate .
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Cyclic Transition State: A four-membered ring intermediate facilitates trans stereochemistry by restricting rotational freedom .
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Product Formation: Collapse of the intermediate yields trans-9-(2-phenylethenyl)anthracene and triphenylphosphine oxide .
Experimental Procedure
A representative synthesis involves:
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Reactants: Benzyltriphenylphosphonium chloride (2.0 mmol) and 9-anthracenecarboxyaldehyde (1.0 mmol) in dimethylformamide (DMF) .
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Conditions: Dropwise addition of 50% NaOH, heating to 50°C under reflux, and monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexanes (40:60) .
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Workup: Purification by column chromatography and crystallization from a 1-propanol/water mixture .
Purification Techniques
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Column Chromatography: Silica gel columns eluted with hexane/ethyl acetate mixtures separate the product from triphenylphosphine oxide and unreacted aldehyde .
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Crystallization: Slow cooling of the product in 1-propanol/water yields crystalline trans-9-(2-phenylethenyl)anthracene, confirmed by a sharp melting point of 129.4–131.6°C .
Physicochemical Characterization
Physical Properties
Property | Value | Source |
---|---|---|
Density | 1.163 g/cm³ | |
Boiling Point | 476.4°C at 760 mmHg | |
Melting Point | 131°C (lit.), 129.4–131.6°C (exp.) | |
Flash Point | 236.5°C | |
Refractive Index | 1.762 |
Applications and Research Significance
While the provided sources emphasize synthetic methodology, 9-(2-phenylethenyl)anthracene’s extended π-system suggests potential applications in:
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Organic Electronics: As a model compound for studying charge transport in conjugated systems.
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Fluorescent Probes: Anthracene derivatives are often used in sensors due to their emissive properties.
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Photopolymerization: The styryl group may participate in light-induced crosslinking reactions.
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